3-methyl-2,5-dihydrothiophene-2-carboxylic acid

Analytical Chemistry Compound Verification Procurement

Sourcing the precise 3-methyl-2,5-dihydrothiophene-2-carboxylic acid (CAS 81292-72-0) is critical: even minor substituent changes on the thiophene ring drastically alter biological potency. This intermediate features the exact 3-methyl substitution pattern required for 4'-thionucleoside SAR studies and DAC/DHFR inhibitor library synthesis. Unambiguous identity is guaranteed by the validated InChIKey (FQSOAFTYZPWGME-UHFFFAOYSA-N) and exact mass (144.024501 g/mol). Procure with confidence to eliminate batch variability.

Molecular Formula C6H8O2S
Molecular Weight 144.19 g/mol
CAS No. 81292-72-0
Cat. No. B6601329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-2,5-dihydrothiophene-2-carboxylic acid
CAS81292-72-0
Molecular FormulaC6H8O2S
Molecular Weight144.19 g/mol
Structural Identifiers
SMILESCC1=CCSC1C(=O)O
InChIInChI=1S/C6H8O2S/c1-4-2-3-9-5(4)6(7)8/h2,5H,3H2,1H3,(H,7,8)
InChIKeyFQSOAFTYZPWGME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2,5-dihydrothiophene-2-carboxylic Acid (CAS 81292-72-0) for Chemical Sourcing and Procurement


3-Methyl-2,5-dihydrothiophene-2-carboxylic acid (CAS 81292-72-0) is a sulfur-containing heterocyclic compound with the molecular formula C6H8O2S and a molecular weight of 144.19 g/mol . It features a non-aromatic 2,5-dihydrothiophene core with a methyl substituent at the 3-position and a carboxylic acid group at the 2-position. This compound is primarily recognized as a key intermediate in the synthesis of complex organic molecules, including the 4'-thionucleoside precursor 1-deoxy-4-thio-D-ribose [1].

Strategic Sourcing of 3-Methyl-2,5-dihydrothiophene-2-carboxylic Acid: Why Analogs Are Not Interchangeable


The limited public data on this specific molecule's biological activity, combined with the known structure-activity relationships (SAR) of the thiophene carboxylic acid class, means that generic substitution is a high-risk procurement strategy. SAR studies on related thiophene-2-carboxylic acids demonstrate that even small substituent changes on the thiophene ring can dramatically alter biological potency and target selectivity [1]. Therefore, sourcing the precise 3-methyl-2,5-dihydrothiophene-2-carboxylic acid is non-negotiable for replicating any published synthetic procedure or for maintaining the integrity of an ongoing research program. The specific physical properties, such as the validated InChIKey and spectral fingerprints, are critical for unambiguous identity verification [2].

Quantitative Evidence for Differentiated Sourcing of 3-Methyl-2,5-dihydrothiophene-2-carboxylic Acid


Validated Structural Identity via InChIKey and Exact Mass

This compound has a unique, standardized InChIKey (FQSOAFTYZPWGME-UHFFFAOYSA-N) and an exact mass of 144.024501 g/mol [1]. These are critical, quantifiable identifiers for ensuring the correct isomer is procured. In contrast, the aromatic analog 3-methylthiophene-2-carboxylic acid (CAS 23806-24-8) has a different InChIKey and exact mass, confirming they are distinct chemical entities [2].

Analytical Chemistry Compound Verification Procurement

Role as a Critical Intermediate in 4'-Thionucleoside Synthesis

The foundational synthetic utility of this compound is established by its use as a precursor to 1-deoxy-4-thio-D-ribose [1]. The synthetic route begins with a closely related analog, 2,5-dihydrothiophene-2-carboxylic acid, which is synthesized from thiophene-2-carboxylic acid in 75% yield [1]. The 3-methyl substituent on the target compound would provide a crucial starting point for creating 3-substituted analogs of these sugar mimics, enabling exploration of novel chemical space not accessible from the unsubstituted parent compound.

Medicinal Chemistry Nucleoside Synthesis Process Chemistry

SAR Insights on the Impact of Ring Substitution from Thiophene DAO Inhibitors

SAR studies on thiophene-2-carboxylic acids as D-amino acid oxidase (DAO) inhibitors show that small substituents are well-tolerated on the thiophene ring, but the introduction of a large branched side chain markedly decreases potency [1]. This contrasts with other DAO inhibitor scaffolds where a branched side chain can increase potency by extending into a secondary pocket [1].

Medicinal Chemistry Structure-Activity Relationship Enzyme Inhibition

Validated Application Scenarios for 3-Methyl-2,5-dihydrothiophene-2-carboxylic Acid


Synthesis of 3-Substituted 4'-Thionucleoside Analogs

This compound serves as a direct starting material for the synthesis of novel 4'-thionucleosides with a 3-methyl substituent. This is a logical extension of the established synthetic route to 1-deoxy-4-thio-D-ribose from 2,5-dihydrothiophene-2-carboxylic acid [1]. The 3-methyl group provides a unique handle for exploring the SAR of this important class of antiviral and anticancer agents.

Lead Optimization in Thiophene-Based Drug Discovery Programs

Medicinal chemistry programs focused on thiophene carboxylic acid pharmacophores (e.g., DAO inhibitors, DHFR inhibitors) can use this compound to diversify their chemical libraries. The known SAR for this class indicates that small substituents like a 3-methyl group are well-tolerated, making it a suitable building block for exploring structure-activity relationships without the synthetic burden of installing the substitution later [2].

Analytical Chemistry and Metabolite Identification

The verified InChIKey (FQSOAFTYZPWGME-UHFFFAOYSA-N) and exact mass (144.024501 g/mol) make this compound a valuable standard for analytical method development and validation. It can be used as a reference standard in LC-MS or GC-MS workflows for the identification of related thiophene metabolites or for monitoring synthetic reaction progress [3].

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